molecular formula C13H13ClN2O3 B4794108 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone

2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone

Cat. No. B4794108
M. Wt: 280.70 g/mol
InChI Key: ZVCXFQYSMALWSA-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone, also known as CCN, is a chemical compound with potential applications in scientific research. CCN is a yellow crystalline powder that is soluble in organic solvents. This compound has a unique structure that makes it an interesting subject of study.

Mechanism of Action

The mechanism of action of 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone is not well understood. However, it is believed that this compound may act as a Michael acceptor, reacting with nucleophiles such as amines, thiols, and carboxylic acids. This reaction may lead to the formation of covalent bonds between this compound and the nucleophile, altering the properties of the target molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, some studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anticancer agent. This compound has also been shown to exhibit antibacterial activity against some strains of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone in lab experiments is its unique structure, which makes it an interesting subject of study. This compound is also relatively easy to synthesize, making it accessible to researchers. However, this compound has some limitations for lab experiments. For example, this compound is sensitive to air and moisture, which can affect its stability and reactivity. This compound is also toxic and should be handled with care.

Future Directions

There are several future directions for the study of 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone. One direction is the synthesis of new derivatives of this compound with improved properties. For example, the introduction of functional groups such as amino or hydroxyl groups may enhance the reactivity of this compound towards specific targets. Another direction is the study of the mechanism of action of this compound, which may provide insights into its potential applications. Finally, the evaluation of the toxicity and safety of this compound is important for its potential use as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. This compound can be synthesized through a multistep reaction and has been studied for its potential as a starting material for the synthesis of other compounds with interesting properties. This compound may act as a Michael acceptor, reacting with nucleophiles to alter the properties of the target molecule. This compound has some advantages and limitations for lab experiments, and there are several future directions for its study.

Scientific Research Applications

2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone has potential applications in scientific research, particularly in the field of organic chemistry. This compound can be used as a starting material for the synthesis of other compounds with interesting properties. For example, this compound can be reacted with various amines to produce Schiff bases, which have been shown to exhibit antibacterial, antifungal, and anticancer activities. This compound can also be used as a ligand in coordination chemistry to form metal complexes. These metal complexes have been studied for their catalytic, magnetic, and luminescent properties.

properties

IUPAC Name

(2Z)-2-[(4-chloro-3-nitroanilino)methylidene]cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c14-11-6-5-10(7-12(11)16(18)19)15-8-9-3-1-2-4-13(9)17/h5-8,15H,1-4H2/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCXFQYSMALWSA-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(=CNC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=O)/C(=C\NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone
Reactant of Route 2
Reactant of Route 2
2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone
Reactant of Route 3
Reactant of Route 3
2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone
Reactant of Route 4
Reactant of Route 4
2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone
Reactant of Route 5
Reactant of Route 5
2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone
Reactant of Route 6
Reactant of Route 6
2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.